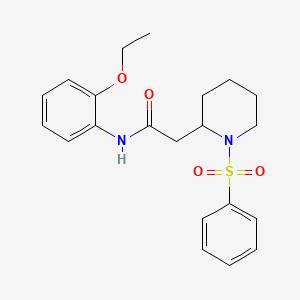

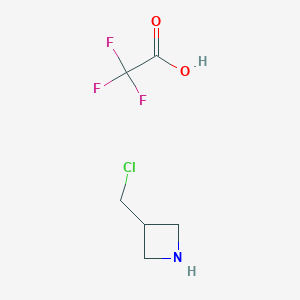

![molecular formula C16H11Cl3N2O3S B3008024 2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-98-7](/img/structure/B3008024.png)

2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives plays a crucial role in their biological activity. The incorporation of different heterocyclic scaffolds, such as triazole and triazine , has been shown to significantly affect the inhibitory potency of these compounds against various enzymes. For example, compounds with 1,2,4-triazole scaffolds were potent inhibitors of tumor-associated carbonic anhydrase isoforms , while ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were potent inhibitors of carbonic anhydrase IX . These findings suggest that the molecular structure, particularly the presence of specific heterocyclic rings, is critical for the activity of benzenesulfonamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the benzene ring and the type of heterocyclic scaffold incorporated into the molecule. For instance, the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid led to the formation of novel benzenesulfonamide derivatives with anticancer activity . In another study, the reaction of 4-isocyanato-benzenesulfonamide with various nucleophiles resulted in ureido benzenesulfonamides with significant inhibitory activity against carbonic anhydrase IX . These reactions highlight the versatility of benzenesulfonamide derivatives in forming new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. For example, the metabolic stability of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides was assessed in the presence of pooled human liver microsomes, and certain moieties were found to increase metabolic stability . The cytotoxic and tumor-specific activities of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl)benzenesulfonamides were also investigated, with some derivatives showing interesting activities . These studies demonstrate the importance of understanding the physical and chemical properties of benzenesulfonamide derivatives for their development as therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

- Sulfamethoxazole, a structurally related compound, has been synthesized and characterized, showing potential in antimicrobial applications. These pharmaceutical drugs, synthesized through different routes, demonstrate the importance of small structural changes in enhancing pharmacological activity (Thamizharasi, Vasantha, & Reddy, 2002).

Photodegradation Studies

- Research has shown that sulfamethoxazole, a similar compound, is highly photolabile in acidic solutions, producing various photoproducts. These studies help in understanding the photochemical behavior of related sulfonamide compounds (Zhou & Moore, 1994).

Antimicrobial and Anti-HIV Activity

- Novel benzenesulfonamides bearing oxadiazole moieties have shown promising in vitro antimicrobial and anti-HIV activity. These studies highlight the potential of structurally similar compounds in addressing infectious diseases (Iqbal et al., 2006).

Antitumor Activity

- Research into benzenesulfonamide derivatives reveals significant antitumor activity against specific cell lines. This suggests potential applications of related compounds in cancer therapy (Karakuş et al., 2018).

Enzyme Inhibition Studies

- Isoxazole-containing sulfonamides have been studied for their inhibitory properties against carbonic anhydrase II and VII, indicating potential therapeutic applications in diseases like glaucoma and neuropathic pain (Altug et al., 2017).

Molecular Docking and Structure Analysis

- Docking studies and crystal structure analysis of tetrazole derivatives provide insights into the interactions of these molecules with enzymes like cyclooxygenase-2, which are crucial for understanding the pharmacological potential of related sulfonamides (Al-Hourani et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The concentration of similar compounds used for crystallization often lies in the range from 10 to 400 g/l, which could suggest something about its solubility and potential bioavailability .

Result of Action

Similar compounds have been known to exhibit strong electron acceptor ability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that the rate of reaction of similar compounds can vary due to differences in electronegativity .

properties

IUPAC Name |

2,4,5-trichloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2O3S/c17-12-7-14(19)16(8-13(12)18)25(22,23)20-9-11-6-15(21-24-11)10-4-2-1-3-5-10/h1-8,20H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVMAMLPNTVVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)

![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)